molecular formula C22H28N2O6S B2650416 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 922014-87-7

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2650416
CAS No.: 922014-87-7
M. Wt: 448.53
InChI Key: QQEYUURDDBNNPD-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound with significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, which condenses a 3,4-dihydroxyphenethylamine derivative with an aldehyde under acidic conditions. Following the formation of the dihydroisoquinoline, sulfonylation is carried out using a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage. The final step involves the coupling of the sulfonylated intermediate with p-tolyloxyacetyl chloride under basic conditions to yield the target compound.

  • Industrial Production Methods: For large-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This may involve fine-tuning factors such as temperature, reaction time, and the choice of solvents and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also be employed to streamline the process and increase efficiency.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound's aromatic ring and amine groups can undergo oxidation reactions under suitable conditions, potentially forming quinone or imine derivatives.

    • Reduction: Reduction of the sulfonyl group or the aromatic ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    • Substitution: The methoxy groups on the aromatic ring are potential sites for nucleophilic substitution reactions, which can lead to the formation of different derivatives with varied properties.

  • Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    • Reduction: LiAlH4, catalytic hydrogenation

    • Substitution: Alkyl halides, nucleophilic amines

  • Major Products Formed

    • Oxidation: Quinone, imine derivatives

    • Reduction: Reduced aromatic or sulfonyl groups

    • Substitution: Various substituted aromatic derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide finds applications across various scientific domains:

  • Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules, serving as a versatile building block in organic synthesis.

  • Biology: It may interact with biological macromolecules, serving as a probe in biochemical assays or as a lead compound in drug discovery efforts.

  • Medicine: Research into its pharmacological properties could reveal therapeutic potential, particularly in modulating specific molecular pathways.

  • Industry: Its unique chemical properties can be harnessed in the development of specialized materials or as an additive in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is likely mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its various functional groups enable binding to these targets, potentially inhibiting or modulating their activity. The precise molecular pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-methoxyphenoxy)acetamide

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-chlorophenoxy)acetamide

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-nitrophenoxy)acetamide

The differences among these compounds lie in the substituents on the aromatic ring, which can influence their chemical reactivity, biological activity, and physical properties, thus conferring distinct advantages for specific applications.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-4-6-19(7-5-16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEYUURDDBNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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